molecular formula C6H11N B1352419 4-Methyl-1,2,3,6-tetrahydropyridine CAS No. 694-50-8

4-Methyl-1,2,3,6-tetrahydropyridine

Cat. No. B1352419
CAS RN: 694-50-8
M. Wt: 97.16 g/mol
InChI Key: IZGVOANXLNJMDM-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a piperidine derivative and dopaminergic neurotoxin . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . MPTP is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .


Chemical Reactions Analysis

The metabolism of 4-Methyl-1,2,3,6-tetrahydropyridine has been studied . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .

Scientific Research Applications

Chemistry and Pharmacology

4-Methyl-1,2,3,6-tetrahydropyridine (MPTP) is part of the Tetrahydropyridine (THP) group, which has been extensively studied for its synthesis and pharmacological properties. These studies have led to the creation of many drug candidates and are used in structure-activity relationship (SAR) studies. The chemistry and pharmacology of THP derivatives, including MPTP, are significant in medicinal chemistry due to their role in the development of potential therapeutic agents (Mateeva, Winfield, & Redda, 2005).

Parkinson’s Disease Research

MPTP is known for its ability to induce Parkinsonian symptoms in primates and humans. It has been instrumental in Parkinson’s Disease (PD) research, particularly in understanding the neurotoxic and neuroprotective impacts of various substances on PD. This research is crucial for developing treatments and understanding the molecular and cellular mechanisms associated with PD (Ferreira, Almeida, Tenreiro, & Quintas, 2020).

Neurotoxicity Studies

The neurotoxic properties of MPTP have been a focal point in studying the biological effects of various compounds on the brain. Investigations into the mechanism of action of MPTP and its effects on the brain, particularly the substantia nigra, have provided valuable insights into cellular mechanisms of health and disease (Langston, 1985).

Development of Animal Models

MPTP has been crucial in developing animal models of Parkinson's disease, particularly in primates. These models have been essential in assessing the efficacy and side-effects of treatments for PD and in exploring new therapeutic strategies (Bloem, Irwin, Buruma, Haan, Roos, Tetrud, & Langston, 1990).

Neurodegeneration Studies

MPTP exposure has been linked to active nerve cell degeneration in the substantia nigra of humans, providing a model for studying the ongoing process of neurodegeneration. This has implications for understanding the pathogenesis of neurodegenerative diseases (Langston, Forno, Tetrud, Reeves, Kaplan, & Karluk, 1999).

Biochemical Studies

MPTP has been studied in relation to its biochemical interactions, such as its role as a substrate for cytochrome P450 2D6 and its involvement in complex oxidative processes. These studies help understand how certain biochemical pathways are affected by neurotoxins like MPTP (Modi, Gilham, Sutcliffe, Lian, Primrose, Wolf, & Roberts, 1997).

Safety and Hazards

4-Methyl-1,2,3,6-tetrahydropyridine is considered very hazardous. All employees must be properly trained before starting work with MPTP . It is a neurotoxin that causes permanent symptoms of Parkinson’s disease . Safety data sheet recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Several studies have been conducted to understand the effects of 4-Methyl-1,2,3,6-tetrahydropyridine and to explore potential therapeutic targets . These studies provide valuable insights into the molecular basis of changes induced by 4-Methyl-1,2,3,6-tetrahydropyridine and open up new avenues for future research.

properties

IUPAC Name

4-methyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGVOANXLNJMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411834
Record name 4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,6-tetrahydropyridine

CAS RN

694-50-8
Record name 4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?

A1: 4-Methyl-1,2,3,6-tetrahydropyridine serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].

Q2: Are there any pharmaceutical applications of 4-Methyl-1,2,3,6-tetrahydropyridine derivatives?

A2: Yes, derivatives of 4-Methyl-1,2,3,6-tetrahydropyridine have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].

Q3: What is the role of potassium borohydride (KBH4) in reactions involving 4-Methyl-1,2,3,6-tetrahydropyridine derivatives?

A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].

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